trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid: is a chemical compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.2 g/mol . It is a cyclobutane derivative with a hydroxypropan-2-yl group attached to the third carbon and a carboxylic acid group attached to the first carbon. This compound is used as a building block in various chemical syntheses and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutanone with isopropyl alcohol in the presence of a strong acid catalyst to form the desired product . The reaction conditions often include:
Temperature: 0-8 °C
Catalyst: Strong acid (e.g., sulfuric acid)
Solvent: Isopropyl alcohol
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxy group to a chloride.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of chlorides or other substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the carboxylic acid group play crucial roles in its reactivity and interactions with other molecules . The compound may act as a ligand, binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
- cis-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid
- Cyclobutanecarboxylic acid derivatives
Comparison:
- Structural Differences: The trans isomer has the hydroxypropan-2-yl group and the carboxylic acid group on opposite sides of the cyclobutane ring, while the cis isomer has them on the same side.
- Reactivity: The trans isomer may exhibit different reactivity and interaction profiles compared to the cis isomer due to the spatial arrangement of functional groups.
- Applications: Both isomers may have distinct applications in research and industry based on their unique properties .
Properties
IUPAC Name |
3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2,11)6-3-5(4-6)7(9)10/h5-6,11H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEGZBJHMBTOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC(C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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